Dipeptidyl Peptidase Profiling: Differential DPP2 vs. DPP4 Inhibition
In enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, 3-(piperidin-2-yl)aniline (CHEMBL2022512) demonstrated an IC₅₀ >100,000 nM against human dipeptidyl peptidase 2 (DPP2), indicating negligible inhibitory activity at this target. In contrast, the same compound exhibited an IC₅₀ of 13,100 nM against human dipeptidyl peptidase 4 (DPP4), a structurally related serine protease [1]. This ~7.6-fold differential in potency between two phylogenetically and functionally distinct dipeptidyl peptidases provides a clear selectivity fingerprint.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >100,000 nM (DPP2); IC₅₀ = 13,100 nM (DPP4) |
| Comparator Or Baseline | Same compound tested against two different targets (intra-compound target selectivity) |
| Quantified Difference | DPP4 inhibition is at least 7.6-fold more potent than DPP2 inhibition |
| Conditions | Inhibition of human seminal plasma DPP2 and DPP4 assessed as pNA release from Lys-Ala-p-nitroanilide and Gly-Pro-p-nitroanilide substrates, respectively; enzyme pre-incubated for 15 min prior to substrate addition |
Why This Matters
This selectivity profile distinguishes 3-(piperidin-2-yl)aniline from pan-DPP inhibitors and informs its utility in assays requiring DPP4-specific modulation without DPP2 cross-reactivity.
- [1] BindingDB BDBM50382266 (CHEMBL2022512). Affinity Data: IC₅₀ >1.00E+5 nM (DPP2); IC₅₀ = 1.31E+4 nM (DPP4). University of Antwerp, curated by ChEMBL. View Source
